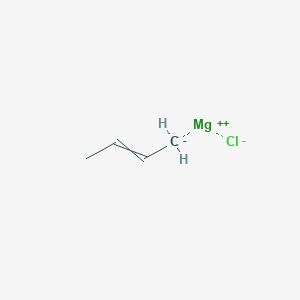
(but-2-en-1-yl)(chloro)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(but-2-en-1-yl)(chloro)magnesium is an organomagnesium compound with the chemical formula C4H7ClMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly known for its utility in adding crotyl groups to various electrophiles, making it a valuable reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(but-2-en-1-yl)(chloro)magnesium is typically prepared by the reaction of crotyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C4H7Cl+Mg→C4H7MgCl
Industrial Production Methods
In industrial settings, the preparation of crotylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(but-2-en-1-yl)(chloro)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: It adds to carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Sometimes used with catalysts like copper(I) iodide to enhance reaction rates and selectivity.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Aplicaciones Científicas De Investigación
(but-2-en-1-yl)(chloro)magnesium is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Natural Product Synthesis: Utilized in the total synthesis of natural products, where precise carbon-carbon bond formation is crucial.
Mecanismo De Acción
The mechanism of action of crotylmagnesium chloride involves the nucleophilic attack of the crotyl group on electrophilic centers. The magnesium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: Magnesium inserts into the carbon-chlorine bond of crotyl chloride.
Nucleophilic Attack: The crotyl group attacks an electrophilic center, such as a carbonyl carbon.
Product Formation: The intermediate formed undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
Allylmagnesium chloride: Similar in structure but with a different alkyl group.
Vinylmagnesium chloride: Contains a vinyl group instead of a crotyl group.
Phenylmagnesium chloride: Contains a phenyl group, used for different types of organic synthesis.
Uniqueness
(but-2-en-1-yl)(chloro)magnesium is unique due to its ability to introduce a crotyl group into organic molecules, which can be further functionalized. Its reactivity and selectivity make it a valuable reagent in synthetic organic chemistry, particularly in the formation of complex molecules with precise structural requirements.
Propiedades
Fórmula molecular |
C4H7ClMg |
|---|---|
Peso molecular |
114.86 g/mol |
Nombre IUPAC |
magnesium;but-2-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XQAMFOKVRXJOGD-UHFFFAOYSA-M |
SMILES canónico |
CC=C[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















